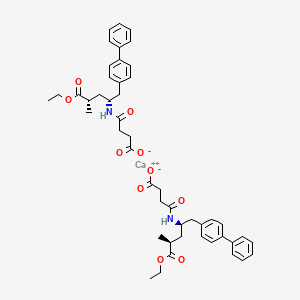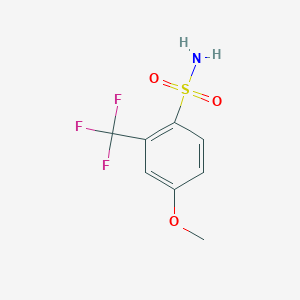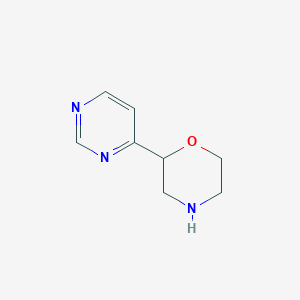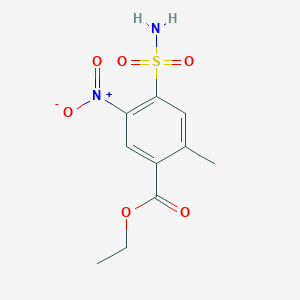
2-(tert-Butylsulfanyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a phenylethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-1-phenylethan-1-one typically involves the reaction of tert-butyl mercaptan with a phenylethanone derivative under controlled conditions. One common method involves the use of lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is efficient and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylsulfanyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(tert-Butylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of reactive intermediates. The tert-butylsulfanyl group plays a crucial role in these interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in their core structure.
tert-Butylsulfanylpropenoic acid derivatives: Similar in having the tert-butylsulfanyl group but with different functional groups and reactivity.
Uniqueness
2-(tert-Butylsulfanyl)-1-phenylethan-1-one is unique due to its specific combination of the tert-butylsulfanyl group and the phenylethanone structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
85591-54-4 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
LWOSGCRBOQYGSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)


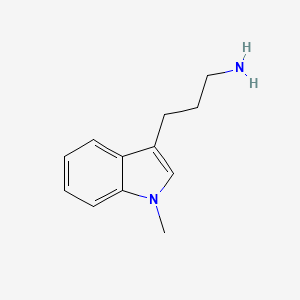

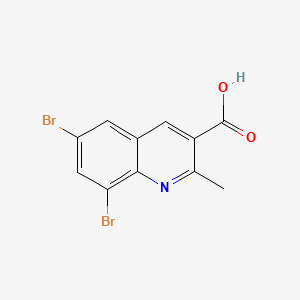

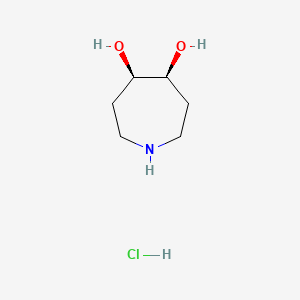
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
